molecular formula C14H12ClNO5S B2370277 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 327072-94-6

3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid

Cat. No. B2370277
CAS RN: 327072-94-6
M. Wt: 341.76
InChI Key: YQDPTWMHFIPKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid” is a synthetic compound with the molecular formula C14H12ClNO5S . It has an average mass of 341.767 Da and a monoisotopic mass of 341.012482 Da . This compound is also known as azilsartan.


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12ClNO5S/c1-21-13-6-5-10(15)8-12(13)16-22(19,20)11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18) . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 549.2±60.0 °C at 760 mmHg, and a flash point of 285.9±32.9 °C . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The compound’s ACD/LogP is 3.78 .

Scientific Research Applications

Toxicity Assessment

  • A study by Gorokhova et al. (2020) investigated the toxic properties of several derivatives of benzoic acids, including 2-methoxy-5-sulfamoylbenzoic acids. The study, conducted on white laboratory rats, assessed the toxic effects through biochemical analyses, morphological data, and the impact on various organs. The findings suggested that these compounds, including derivatives similar to 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, have a predominant effect on the hepatorenal system when administered subchronically (Gorokhova et al., 2020).

Industrial Applications

  • Research by Zhang et al. (2022) focused on the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the production of SGLT2 inhibitors used in diabetes therapy. This study highlights the industrial significance of benzoic acid derivatives in the synthesis of therapeutic agents, suggesting potential applications for 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid in similar contexts (Zhang et al., 2022).

Antibacterial Properties

  • A study by Aziz-ur-Rehman et al. (2013) synthesized and evaluated a series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides, which shares a structural similarity with 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid. The synthesized compounds demonstrated moderate to good antibacterial activity, indicating the potential of such derivatives in the development of antibacterial agents (Aziz‐ur‐Rehman et al., 2013).

Environmental Degradation and Removal

  • Li et al. (2016) explored the biodegradation of chlorimuron-ethyl, a sulfonylurea herbicide. They identified degradation products such as ethyl 2-sulfamoyl benzoate and 2-sulfamoyl benzoic acid. These findings are relevant for understanding the environmental degradation and removal pathways of similar compounds, including 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (Li et al., 2016).

Safety and Hazards

The safety information for this compound indicates a GHS07 pictogram, with the signal word "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-[(5-chloro-2-methoxyphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO5S/c1-21-13-6-5-10(15)8-12(13)16-22(19,20)11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDPTWMHFIPKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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